molecular formula C6H9NO3 B2611596 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid CAS No. 2365420-10-4

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid

Cat. No.: B2611596
CAS No.: 2365420-10-4
M. Wt: 143.142
InChI Key: FPWQPKPVCVGONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with cyclizing agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at elevated temperatures, typically between 70-90°C, to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction conditions and improved safety profiles. For example, manganese dioxide can be used as a heterogeneous reagent in a packed reactor to achieve the desired cyclization .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications.

Biological Activity

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a carboxylic acid group, which enhances its solubility and reactivity. The unique substitution pattern of this compound contributes to its distinct biological properties, making it a valuable scaffold for drug design and enzyme inhibition studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzyme active sites. This interaction can inhibit enzymatic activity by blocking substrate access .

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various fungal strains. A comparative study demonstrated the minimum inhibitory concentration (MIC) values against different Candida species:

Compound Candida albicans Candida tropicalis Candida krusei Candida neoformans
This compound1.6 µg/ml3.2 µg/ml3.2 µg/ml1.6 µg/ml

These results suggest that the compound has promising antifungal activity compared to standard antifungal agents .

Anti-inflammatory Effects

In studies involving intestinal inflammation models, compounds similar to this compound have been implicated in modulating immune responses. For example, the administration of oxazoles has been linked to the production of pro-inflammatory cytokines such as IL-4 and IL-13 in models of colitis . This highlights the potential of the compound in therapeutic applications related to inflammatory diseases.

Case Studies and Research Findings

A comprehensive review highlighted various studies on oxazole derivatives, including their synthesis and biological evaluations. One study focused on the synthesis of substituted oxazoles and their antibacterial potential against Gram-positive and Gram-negative bacteria. The findings indicated that certain oxazole derivatives exhibited notable growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli:

Compound S. aureus (mm) E. coli (mm)
Compound A2017
Compound B1815
Amoxicillin3027

These results underscore the relevance of oxazole derivatives in developing new antimicrobial agents .

Properties

IUPAC Name

5,5-dimethyl-4H-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(2)3-4(5(8)9)7-10-6/h3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWQPKPVCVGONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365420-10-4
Record name 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.